molecular formula C16H12N4O4 B2743153 2-Hydroxy-5-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid CAS No. 1417635-98-3

2-Hydroxy-5-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid

Cat. No.: B2743153
CAS No.: 1417635-98-3
M. Wt: 324.296
InChI Key: UMVZOGYVSCDJCQ-UHFFFAOYSA-N
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Description

2-Hydroxy-5-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid is a heterocyclic compound featuring a salicylic acid backbone conjugated to a 1,2,4-triazine derivative. The structure combines a benzoic acid moiety with a 5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-ylamino substituent at the 5-position. This compound’s design leverages the anti-inflammatory and chelating properties of salicylic acid and the bioactivity of triazine derivatives, which are often associated with antimicrobial, anticancer, or antioxidant applications .

Properties

IUPAC Name

2-hydroxy-5-[(5-oxo-6-phenyl-4H-1,2,4-triazin-3-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4/c21-12-7-6-10(8-11(12)15(23)24)17-16-18-14(22)13(19-20-16)9-4-2-1-3-5-9/h1-8,21H,(H,23,24)(H2,17,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVZOGYVSCDJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(NC2=O)NC3=CC(=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-hydroxybenzoic acid with a triazinone derivative under acidic or basic conditions. The reaction may require catalysts such as methanesulfonic acid or other strong acids to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The triazinone moiety can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Halogenation using bromine or chlorination under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated benzoic acid derivatives.

Scientific Research Applications

2-Hydroxy-5-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazinone moiety is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-hydroxy-5-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid with structurally related triazine-benzoic acid derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Structural Analogues and Substituent Effects

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features
This compound (Target Compound) Phenyl at C6 of triazine; hydroxyl at C2 of benzoic acid C₁₆H₁₂N₄O₄ 324.29 g/mol* Combines salicylic acid’s acidity with triazine’s hydrogen-bonding potential
4-[(6-Methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid Methyl at C6 of triazine C₁₁H₁₀N₄O₃ 246.22 g/mol Smaller substituent (methyl) enhances solubility but reduces steric bulk
2-(5-Oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)benzoic acid Thioxo group at C3 of triazine C₁₀H₇N₃O₃S 249.25 g/mol Sulfur substitution may improve metal-binding or redox activity
(((6-(5-Fluoro-2-(2,2,2-trifluoroacetamido)phenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino)... Fluorophenyl and trifluoroacetamido groups Complex N/A Electron-withdrawing groups enhance stability and bioactivity (e.g., antioxidant)

Notes:

  • Thioxo or phosphonate substitutions (e.g., in and ) introduce additional hydrogen-bonding or chelation sites, which could modulate biological interactions .

Physicochemical Properties

  • Solubility : Methyl or hydroxyl groups (e.g., ) enhance aqueous solubility compared to bulkier phenyl substituents.
  • Acidity : The salicylic acid backbone in the target compound provides a strong acidic proton (pKa ~2.5–3.5), enabling pH-dependent solubility and metal chelation.

Key Research Findings and Limitations

  • : Triazine-phosphonate hybrids (e.g., 81f) highlight the role of electronegative substituents in enhancing antioxidant activity. However, the target compound’s phenyl group may limit solubility, necessitating formulation optimization .
  • and : Methyl-substituted analogues are commercially available but lack detailed pharmacological data, underscoring the need for targeted studies on phenyl-substituted variants.
  • : Thioxo-substituted triazines demonstrate the impact of sulfur on redox activity, suggesting a promising avenue for modifying the target compound .

Biological Activity

2-Hydroxy-5-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure

The molecular formula of this compound is C16H12N4O4C_{16}H_{12}N_{4}O_{4} with a molecular weight of 320.29 g/mol. Its structure features a hydroxyl group and a triazin derivative that may contribute to its biological activity.

1. Anticancer Activity

Recent studies have indicated that derivatives of triazine compounds exhibit significant anticancer properties. For instance:

  • Case Study : A synthesized triazine derivative demonstrated IC50 values ranging from 21.3 to 28.3 µM against various cancer cell lines, comparable to standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µM)
Triazine DerivativeMCF-721.3
Triazine DerivativeA54928.3
DoxorubicinMCF-7~10

This suggests that compounds similar to this compound may have promising applications in oncology.

2. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties:

  • Research Findings : In vitro assays showed that several triazine derivatives possess potent inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is often implicated in inflammatory processes .
CompoundCOX InhibitionSelectivity Index
Triazine DerivativeHigh3.46

This indicates a potential role for the compound in treating inflammatory diseases.

3. Antimicrobial Activity

The antimicrobial effects of similar triazine compounds have also been documented:

  • Study Results : Compounds with similar structures were tested against various bacterial strains and exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) below 100 µg/mL .
Bacterial StrainMIC (µg/mL)
E. coli<50
S. aureus<75

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Induction of Apoptosis : Studies suggest that triazine derivatives can trigger apoptotic pathways in cancer cells.
  • Antioxidant Properties : Some derivatives have shown potential as antioxidants, which could contribute to their protective effects against oxidative stress-related diseases .

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